Lipophilicity (LogP): 4-Ethoxy-6-phenylhexan-2-one vs 6-Phenylhexan-2-one
The computed octanol-water partition coefficient (LogP) of 4-ethoxy-6-phenylhexan-2-one is 3.00 , compared with a LogP of 2.99 for the des-ethoxy parent 6-phenylhexan-2-one [1]. The near-identical LogP values indicate that the ethoxy group does not dramatically alter overall lipophilicity, but the 44 Da higher molecular weight and the presence of an additional ether oxygen create a distinct chromatographic and solubility signature that must be accounted for in LC-MS method development or formulation design.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.00 (C14H20O2, MW 220.31) |
| Comparator Or Baseline | 6-Phenylhexan-2-one (CAS 14171-89-2, C12H16O, MW 176.25): LogP = 2.99 |
| Quantified Difference | ΔLogP ≈ +0.01; ΔMW = +44.06 Da |
| Conditions | Computed LogP values from Chemsrc (target) and Molbase (comparator) databases |
Why This Matters
For procurement decisions, the near-identical LogP but significantly different molecular weight means that 4-ethoxy-6-phenylhexan-2-one cannot be used as a direct mass-spectrometry surrogate for 6-phenylhexan-2-one, and vice versa, without re-validation of LC retention times and ionization efficiency.
- [1] Molbase. 6-Phenylhexan-2-one – CAS 14171-89-2. https://qiye.molbase.cn/d17603/580899 (accessed 2026-05-05). View Source
